(R)-1-Benzyl-3-(carboxymethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Benzyl-3-(carboxymethyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a benzyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrrolidine, benzyl bromide, and malonic acid.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out under inert atmosphere (e.g., nitrogen) and require controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, to form benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The benzyl group can be substituted with various electrophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-(carboxymethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c16-12(17)8-14(13(18)19)6-7-15(10-14)9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)(H,18,19)/t14-/m1/s1 |
InChI Key |
BLLYDEMIMXQAFG-CQSZACIVSA-N |
Isomeric SMILES |
C1CN(C[C@@]1(CC(=O)O)C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1(CC(=O)O)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.